(1R,4S)-rel-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]acetamide
(1R,4S)-rel-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]acetamide
Brand Name:
Vulcanchem
CAS No.:
61865-50-7
VCID:
VC0118590
InChI:
InChI=1S/C10H15NO3/c1-7(12)11-10-4-3-9(5-10)6-14-8(2)13/h3-4,9-10H,5-6H2,1-2H3,(H,11,12)/t9-,10+/m1/s1
SMILES:
CC(=O)NC1CC(C=C1)COC(=O)C
Molecular Formula:
C10H15NO3
Molecular Weight:
197.23 g/mol
(1R,4S)-rel-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]acetamide
CAS No.: 61865-50-7
Reference Standards
VCID: VC0118590
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol
CAS No. | 61865-50-7 |
---|---|
Product Name | (1R,4S)-rel-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]acetamide |
Molecular Formula | C10H15NO3 |
Molecular Weight | 197.23 g/mol |
IUPAC Name | [(1S,4R)-4-acetamidocyclopent-2-en-1-yl]methyl acetate |
Standard InChI | InChI=1S/C10H15NO3/c1-7(12)11-10-4-3-9(5-10)6-14-8(2)13/h3-4,9-10H,5-6H2,1-2H3,(H,11,12)/t9-,10+/m1/s1 |
Standard InChIKey | NUVGPCPCBFRPHQ-ZJUUUORDSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1C[C@@H](C=C1)COC(=O)C |
SMILES | CC(=O)NC1CC(C=C1)COC(=O)C |
Canonical SMILES | CC(=O)NC1CC(C=C1)COC(=O)C |
Synonyms | cis-(+/-)-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]-acetamide; |
PubChem Compound | 10867271 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume